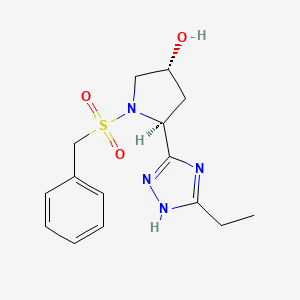![molecular formula C12H24N2O4S B7354886 methyl 4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]sulfamoyl]butanoate](/img/structure/B7354886.png)
methyl 4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]sulfamoyl]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]sulfamoyl]butanoate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a sulfonamide derivative that has been synthesized using different methods. In
Mechanism of Action
The mechanism of action of methyl 4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]sulfamoyl]butanoate is not fully understood. However, it is believed to work by inhibiting certain enzymes involved in the progression of diseases. It has also been shown to have anti-inflammatory and anti-angiogenic properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic patients.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]sulfamoyl]butanoate in lab experiments is its potential as a therapeutic agent. It has also been shown to have low toxicity and high solubility in water, making it easy to use in different experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in different applications.
Future Directions
There are various future directions for the use of methyl 4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]sulfamoyl]butanoate in scientific research. One potential direction is to study its use in combination with other drugs to enhance its therapeutic effects. Another direction is to explore its use in the treatment of different diseases, including neurodegenerative diseases and cardiovascular diseases. Additionally, more research is needed to fully understand its mechanism of action and optimize its use in different applications.
Conclusion:
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It has been synthesized using different methods and has been extensively studied for its use in the treatment of various diseases. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. Despite its potential as a therapeutic agent, more research is needed to fully understand its mechanism of action and optimize its use in different applications.
Synthesis Methods
The synthesis of methyl 4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]sulfamoyl]butanoate has been achieved through various methods. One of the most common methods involves the reaction of 4-bromobutanoic acid with cyclopentylamine to form the corresponding amide. This amide is then reacted with dimethylamine and sulfuryl chloride to obtain the final product.
Scientific Research Applications
Methyl 4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]sulfamoyl]butanoate has been extensively used in scientific research due to its potential as a therapeutic agent. It has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
methyl 4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]sulfamoyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4S/c1-14(2)11-7-4-6-10(11)13-19(16,17)9-5-8-12(15)18-3/h10-11,13H,4-9H2,1-3H3/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWVWRTWAYIPOE-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1NS(=O)(=O)CCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCC[C@H]1NS(=O)(=O)CCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzothiophen-2-yl-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7354805.png)
![1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]-2-(4-pyridin-2-yloxyphenoxy)ethanone](/img/structure/B7354807.png)
![methyl (1R,2S)-2-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethylcarbamoyl]cyclobutane-1-carboxylate](/img/structure/B7354814.png)
![3-cycloheptyl-1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]propan-1-one](/img/structure/B7354816.png)
![methyl (2S)-2-[(4-chlorobenzoyl)amino]-3-(1-methylimidazol-4-yl)propanoate](/img/structure/B7354823.png)
![methyl (2S)-3-(1-methylimidazol-4-yl)-2-[[(E)-2-methyl-3-(4-methylphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7354830.png)
![N-[(1R,2S)-2-(2,4-difluorophenyl)cyclopropyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide](/img/structure/B7354857.png)
![3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine](/img/structure/B7354862.png)

![tert-butyl N-[3-[[(2R)-2-hydroxypropyl]sulfamoyl]propyl]carbamate](/img/structure/B7354881.png)
![(1S,2S)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonamide](/img/structure/B7354892.png)
![(4S,5R)-4-[(6-chloropyrazin-2-yl)amino]-1-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one](/img/structure/B7354904.png)
![(E)-1-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]-2-methyl-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B7354908.png)
![(4S,5R)-4-[(5-fluoro-2,6-dimethylpyrimidin-4-yl)amino]-1-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one](/img/structure/B7354919.png)